1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one
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Overview
Description
ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- is a chemical compound with the molecular formula C16H26O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyridine derivative with ethanone under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation and hydroxylation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,4,6-trihydroxyphenyl)-: Similar in structure but with different functional groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Another similar compound with variations in hydroxyl and methoxy groups.
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: Differing in the position and type of substituents.
Uniqueness
ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
170232-97-0 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(2-hydroxy-1-methyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h5,8,11H,3-4H2,1-2H3 |
InChI Key |
DMWYGUOTSIJEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C(CC1)O)C |
Origin of Product |
United States |
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